molecular formula C23H17ClFN3O4S B2878336 (2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(4-methylphenyl)-2H-chromene-3-carboxamide CAS No. 902298-12-8

(2Z)-2-{[(3-chloro-4-fluorophenyl)sulfonyl]hydrazono}-N-(4-methylphenyl)-2H-chromene-3-carboxamide

Cat. No. B2878336
CAS RN: 902298-12-8
M. Wt: 485.91
InChI Key: CATGWNLCJLUEQO-VYIQYICTSA-N
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Description

This compound is a complex organic molecule that contains several functional groups including a sulfonyl group, a hydrazone group, and a chromene group. The presence of these groups suggests that the compound could have interesting chemical properties and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. These groups would likely contribute to the overall stability of the molecule and could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the functional groups present. For example, the presence of the sulfonyl and hydrazone groups could potentially make the compound polar, influencing its solubility in different solvents .

Scientific Research Applications

Development of Bioactive Heterocycles

This compound serves as a building block for synthesizing various bioactive substituted and fused coumarin heterocycles. These heterocycles have potential applications in pharmaceuticals, where they can be used to develop new drugs with anticoagulant, antitumor, or anti-HIV properties .

Self-Assembly Studies

The related structural motifs of this compound can be used to study self-assembly behaviors in chemistry. Understanding how molecules like these assemble can inform the creation of new materials with desired properties, such as controlled drug release systems .

Enzyme Inhibition Research

The compound’s structural features, particularly the 3-chloro-4-fluorophenyl motif, are valuable in the search for enzyme inhibitors. It can be leveraged to identify inhibitors of enzymes like tyrosinase, which is significant in treating hyperpigmentation disorders .

Analytical Chemistry Applications

While not directly related to the compound , its analogs are used in analytical chemistry. They can serve as reagents or standards in the development of analytical methods, which are crucial for quality control in various industries .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas like medicinal chemistry, materials science, and synthetic chemistry .

properties

IUPAC Name

(2Z)-2-[(3-chloro-4-fluorophenyl)sulfonylhydrazinylidene]-N-(4-methylphenyl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClFN3O4S/c1-14-6-8-16(9-7-14)26-22(29)18-12-15-4-2-3-5-21(15)32-23(18)27-28-33(30,31)17-10-11-20(25)19(24)13-17/h2-13,28H,1H3,(H,26,29)/b27-23-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CATGWNLCJLUEQO-VYIQYICTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NNS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C\2=CC3=CC=CC=C3O/C2=N\NS(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2Z)-2-[(3-chloro-4-fluorobenzenesulfonamido)imino]-N-(4-methylphenyl)-2H-chromene-3-carboxamide

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